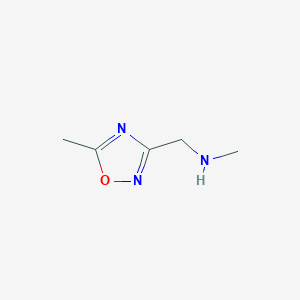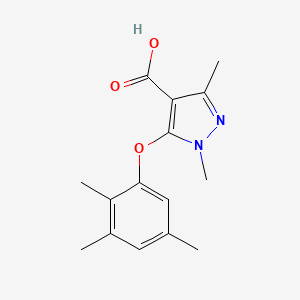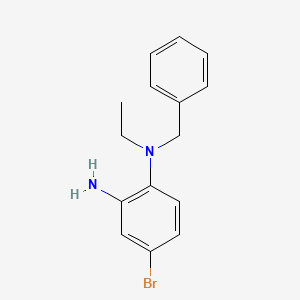![molecular formula C12H12O3 B1415099 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid CAS No. 889958-30-9](/img/structure/B1415099.png)
9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Overview
Description
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . This compound is characterized by a polycyclic aromatic structure, which includes a ketone and a carboxylic acid functional group . It is typically found in a solid or powder form and exhibits a white or off-white appearance .
Preparation Methods
The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process . Industrial production methods may involve bulk synthesis using similar reaction conditions but optimized for large-scale production .
Chemical Reactions Analysis
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Scientific Research Applications
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex polycyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid functional groups play a crucial role in its reactivity and interactions. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid can be compared with similar compounds such as:
- 6,7,8,9-tetrahydro-5H-benzo 7annulene-5-carboxylic acid : This compound has a similar polycyclic structure but differs in the position of the carboxylic acid group .
- 5-ethyl-9-oxo-6,7,8,9-tetrahydro-5H-benzo 7annulene-7-carboxylic acid : This compound includes an ethyl group, which alters its chemical properties and reactivity .
The uniqueness of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7
Properties
IUPAC Name |
5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11-4-2-1-3-8-5-6-9(12(14)15)7-10(8)11/h5-7H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIQSPLDRIXVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652398 | |
| Record name | 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889958-30-9 | |
| Record name | 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)





![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)


